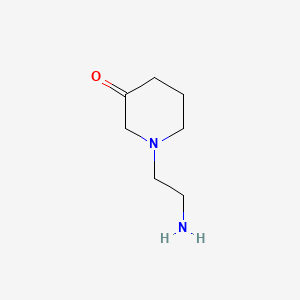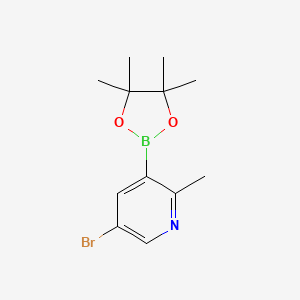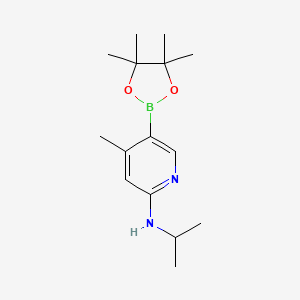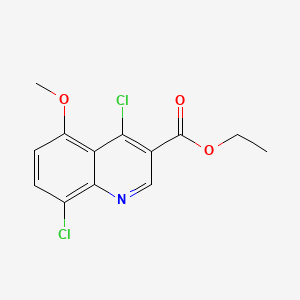
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H11Cl2NO3 and a molecular weight of 300.14 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,8-dichloroquinoline and 5-methoxyquinoline.
Reaction Conditions: The reaction involves the esterification of 4,8-dichloro-5-methoxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects. Its derivatives are explored for their potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester can be compared with other similar compounds in the quinoline family:
4-Hydroxyquinoline-3-carboxylic acid ethyl ester: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
8-Chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester:
5,8-Dimethoxyquinoline-3-carboxylic acid ethyl ester: The presence of two methoxy groups alters the compound’s electronic properties and its interactions with biological targets.
Eigenschaften
CAS-Nummer |
1242260-49-6 |
|---|---|
Molekularformel |
C13H11Cl2NO3 |
Molekulargewicht |
300.135 |
IUPAC-Name |
ethyl 4,8-dichloro-5-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-19-13(17)7-6-16-12-8(14)4-5-9(18-2)10(12)11(7)15/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
BTKKRYHEKFLLAB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)OC)Cl |
Synonyme |
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)


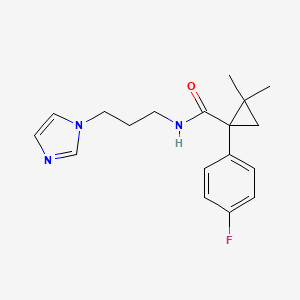
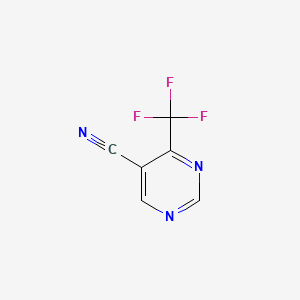
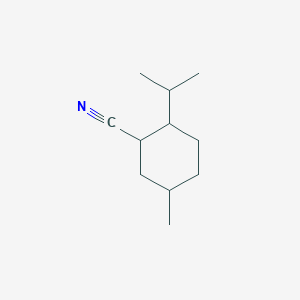
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)

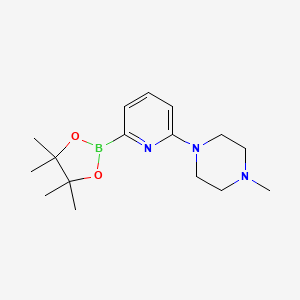
![7-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B580322.png)
